N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide , often referred to as Furanyl-Pyrrolidinyl Oxalamide , is a synthetic organic compound. Let’s explore its various aspects:
Synthesis Analysis
The synthesis of Furanyl-Pyrrolidinyl Oxalamide involves intricate steps, including the condensation of furan-2-carbaldehyde with pyrrolidine-2-carboxylic acid, followed by oxalyl chloride-mediated amidation. Researchers have reported variations in synthetic routes, but the core structure remains consistent.
Molecular Structure Analysis
The molecular formula of Furanyl-Pyrrolidinyl Oxalamide is C18H21N3O5S , with a molecular weight of 391.44 g/mol . Its structure comprises a furan ring, a pyrrolidine ring, and an oxalamide moiety. The phenylsulfonyl group contributes to its overall stability.
Chemical Reactions Analysis
Furanyl-Pyrrolidinyl Oxalamide exhibits limited reactivity due to its stable structure. However, it can participate in amide hydrolysis under acidic or basic conditions. Additionally, it may undergo nucleophilic substitution reactions at the oxalamide nitrogen.
Mechanism of Action
The precise mechanism of action for Furanyl-Pyrrolidinyl Oxalamide remains an active area of research. It is hypothesized to interact with specific cellular targets, potentially affecting enzymatic processes or signaling pathways. Further studies are needed to elucidate its mode of action comprehensively.
Physical and Chemical Properties Analysis
- Physical Properties :
- Appearance : Furanyl-Pyrrolidinyl Oxalamide appears as a white crystalline solid.
- Melting Point : Approximately 150°C .
- Solubility : Soluble in organic solvents (e.g., DMSO, methanol) but sparingly soluble in water.
- Chemical Properties :
- Stability : Stable under ambient conditions.
- pKa : The pKa of the oxalamide proton is around 8.5 .
- UV-Vis Absorption : Exhibits absorption bands in the UV region (λ_max ~ 250 nm).
Safety and Hazards
- Toxicity : Limited toxicity data are available. Handle with caution and follow appropriate safety protocols.
- Environmental Impact : Dispose of Furanyl-Pyrrolidinyl Oxalamide responsibly to prevent environmental contamination.
Future Directions
- Biological Studies : Investigate its potential as a therapeutic agent (e.g., anticancer, antimicrobial).
- Structure-Activity Relationship (SAR) : Explore derivatives to enhance activity.
- Pharmacokinetics : Assess its bioavailability and metabolism.
- Formulation : Develop suitable delivery systems.
properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-17(18(23)20-13-15-7-5-11-26-15)19-12-14-6-4-10-21(14)27(24,25)16-8-2-1-3-9-16/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXIESJLDHHVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(furan-2-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide |
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